Clonazoline hydrochloride
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Overview
Description
Clonazoline hydrochloride is a chemical compound with the molecular formula C14H13ClN2.ClH. It is an imidazoline sympathomimetic and acts as an alpha-adrenoreceptor agonist. Historically, it has been used as a nasal decongestant and vasoconstrictor. The compound was marketed in Italy in combination with Fluocinolone under the tradename Localyn .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clonazoline hydrochloride involves the reaction of 4-chloronaphthalene with imidazole. The process typically includes the following steps:
Formation of the Intermediate: 4-chloronaphthalene is reacted with formaldehyde and ammonia to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with imidazole to form clonazoline.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Clonazoline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced imidazoline derivatives.
Substitution: Formation of substituted imidazoline compounds.
Scientific Research Applications
Clonazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on alpha-adrenoreceptors and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects in treating nasal congestion and other conditions.
Industry: Utilized in the formulation of nasal sprays and other pharmaceutical products.
Mechanism of Action
Clonazoline hydrochloride exerts its effects by acting as an alpha-adrenoreceptor agonist. It binds to alpha-adrenoreceptors on the surface of cells, leading to vasoconstriction and reduced blood flow in the nasal passages. This mechanism helps alleviate nasal congestion. The molecular targets include alpha-1 and alpha-2 adrenoreceptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Clonidine: Another imidazoline derivative that acts as a central alpha-2 adrenergic agonist.
Oxymetazoline: A nasal decongestant that also acts on alpha-adrenoreceptors.
Naphazoline: Used in eye drops and nasal sprays for its vasoconstrictive properties.
Uniqueness of Clonazoline Hydrochloride: this compound is unique due to its specific binding affinity for alpha-adrenoreceptors and its dual role as a nasal decongestant and vasoconstrictor. Unlike clonidine, which primarily affects the central nervous system, this compound exerts its effects peripherally, making it suitable for topical applications .
Properties
CAS No. |
23593-08-0 |
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Molecular Formula |
C14H14Cl2N2 |
Molecular Weight |
281.2 g/mol |
IUPAC Name |
2-[(4-chloronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H13ClN2.ClH/c15-13-6-5-10(9-14-16-7-8-17-14)11-3-1-2-4-12(11)13;/h1-6H,7-9H2,(H,16,17);1H |
InChI Key |
JOJMOKBPTKPWER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CC2=CC=C(C3=CC=CC=C23)Cl.Cl |
Origin of Product |
United States |
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